molecular formula C24H48N6O11 B1529111 Azido-PEG11-Azide CAS No. 1392284-57-9

Azido-PEG11-Azide

Cat. No.: B1529111
CAS No.: 1392284-57-9
M. Wt: 596.7 g/mol
InChI Key: FKAUXUWXBFMGEU-UHFFFAOYSA-N
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Description

Azido-PEG11-azide is a polyethylene glycol (PEG)-based linker molecule that contains azide groups at both ends. It is widely used in click chemistry, particularly in the synthesis of PROTACs (proteolysis targeting chimeras) and other bioconjugation applications. The presence of the azide group allows for specific and efficient chemical reactions, making it a valuable tool in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azido-PEG11-azide can be synthesized through the reaction of PEG with azide-containing reagents. The process typically involves the use of azide-functionalized PEG precursors and appropriate catalysts to facilitate the reaction. The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using reactors and purification systems. The process is optimized to achieve high efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Azido-PEG11-azide primarily undergoes click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and efficient, making them ideal for bioconjugation and drug development.

Common Reagents and Conditions:

  • CuAAC: Requires copper(I) catalysts and a suitable solvent, such as dimethyl sulfoxide (DMSO) or water.

  • SPAAC: Does not require a catalyst and can be performed in aqueous or organic solvents.

Major Products Formed: The major products of these reactions are triazole-linked compounds, which are stable and biocompatible. These products are used in various applications, including the development of targeted therapies and diagnostic tools.

Scientific Research Applications

Azido-PEG11-azide is extensively used in scientific research due to its versatility and efficiency. Some of its key applications include:

  • Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.

  • Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.

  • Medicine: Utilized in the development of targeted drug delivery systems and PROTACs for cancer therapy.

  • Industry: Applied in the production of advanced materials and nanotechnology devices.

Mechanism of Action

Azido-PEG11-azide is compared with other similar compounds, such as Azido-PEG8-acid, Bromo-PEG5-azide, and Mal-PEG2-azide. While these compounds share the azide functionality, this compound is unique in its longer PEG chain, which provides greater flexibility and solubility in aqueous media. This makes it particularly suitable for biological applications where solubility and biocompatibility are critical.

Comparison with Similar Compounds

  • Azido-PEG8-acid

  • Bromo-PEG5-azide

  • Mal-PEG2-azide

  • Azido-PEG3-Tos

  • Azido-PEG16-alcohol

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48N6O11/c25-29-27-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-28-30-26/h1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAUXUWXBFMGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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